Methyl 3-isothiocyanatopropionate
Overview
Description
Methyl 3-isothiocyanatopropionate is an organic compound with the molecular formula C5H7NO2S and a molecular weight of 145.18 g/mol . . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a propionate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-isothiocyanatopropionate can be synthesized through a multi-step process involving the reaction of carbon disulfide with methyl aminopropionate salt in the presence of triethylamine and dichloromethane at 0-20°C . This is followed by the addition of p-toluenesulfonyl chloride at 0°C for 3 hours . The reaction conditions are crucial for obtaining a high yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isothiocyanatopropionate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.
Addition Reactions: The compound can participate in addition reactions with electrophiles, forming new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and electrophiles. Reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions with amines yield thiourea derivatives, while addition reactions with electrophiles can produce various substituted isothiocyanates.
Scientific Research Applications
Methyl 3-isothiocyanatopropionate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-isothiocyanatopropionate involves its ability to interact with biological molecules through its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of various biological pathways . The compound is known to activate the antioxidant response element (ARE)-mediated heme oxygenase-1 (HO-1) expression through the Nrf2/ARE signaling pathway .
Comparison with Similar Compounds
Methyl 3-isothiocyanatopropionate can be compared with other isothiocyanate-containing compounds, such as:
Phenethyl isothiocyanate: Known for its anticancer properties.
Sulforaphane: Found in cruciferous vegetables and studied for its chemopreventive effects.
Allyl isothiocyanate: Commonly found in mustard oil and known for its antimicrobial properties.
This compound is unique due to its specific structure, which allows for diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
methyl 3-isothiocyanatopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-8-5(7)2-3-6-4-9/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIJIUDWAKBKSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172377 | |
Record name | Methyl 3-isothiocyanatopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18967-35-6 | |
Record name | Methyl 3-isothiocyanatopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-isothiocyanatopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-isothiocyanatopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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